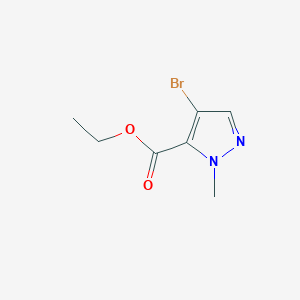ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
CAS No.: 1328640-39-6
Cat. No.: VC2863324
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1328640-39-6 |
|---|---|
| Molecular Formula | C7H9BrN2O2 |
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | ethyl 4-bromo-2-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3 |
| Standard InChI Key | MBLKICOIMWDSJT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=NN1C)Br |
| Canonical SMILES | CCOC(=O)C1=C(C=NN1C)Br |
Introduction
Structure and Properties
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate features a 1H-pyrazole core with specific substitutions at multiple positions. The molecular structure includes a bromine atom at position 4, a methyl group at the N1 position, and an ethyl carboxylate group at position 5. This configuration creates a molecule with potential applications in pharmaceutical research and synthetic chemistry.
The compound shares structural similarities with ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4), which differs in the positions of the bromo and carboxylate substituents . Understanding these structural nuances is crucial for determining specific reactivity patterns and potential applications.
Physical and Chemical Properties
Based on analysis of related compounds, the following properties can be inferred for ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate:
| Property | Value |
|---|---|
| Molecular Formula | C7H9BrN2O2 |
| Molecular Weight | ~233.06 g/mol |
| Physical Appearance | Likely a crystalline solid |
| Solubility | Likely soluble in organic solvents (acetonitrile, ethyl acetate, dichloromethane) |
| Functional Groups | Bromine (position 4), N-methyl (position 1), ethyl carboxylate (position 5) |
These physical and chemical properties suggest that the compound would demonstrate similar reactivity patterns to related bromo-substituted pyrazole derivatives documented in the research literature.
Related Compounds and Structural Comparisons
Several structurally related compounds provide valuable insights into the potential properties and applications of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. These structural analogs can help inform our understanding of this specific compound.
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
This closely related isomer (CAS: 105486-72-4) differs only in the positions of the bromine and carboxylate groups . It has been well-documented in chemical research and serves as a valuable intermediate in various synthetic pathways. The synthesis of this compound typically involves bromination of the corresponding non-brominated pyrazole derivative .
Ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
This compound (CAS: 1245027-26-2) contains an additional cyclopropyl group at position 3 compared to our target compound. The presence of this cyclopropyl group likely affects its biological activity profile and physical properties, potentially enhancing its drug-like characteristics.
Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Another related compound (CAS: 1174305-82-8) features an amino group at position 5 and the carboxylate group at position 3 . This structural variation would significantly alter hydrogen bonding capabilities and biological interaction potential.
Table 1 below provides a comparative overview of these structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | Not provided in search results | C7H9BrN2O2 | ~233.06 | Target compound |
| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4 | C7H9BrN2O2 | 233.06 | Bromine at position 5, carboxylate at position 4 |
| Ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | 1245027-26-2 | C10H13BrN2O2 | 273.13 | Additional cyclopropyl group at position 3 |
| Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | 1174305-82-8 | C7H10BrN3O2 | 248.08 | Amino group at position 5, carboxylate at position 3 |
This methodology could be adapted for the synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate by starting with the appropriate amino-pyrazole precursor and controlling the regioselectivity of the bromination reaction.
Oxidation Methods
For certain pyrazole derivatives, oxidation reactions play a crucial role in their synthesis. For instance, the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves an oxidation reaction in acetonitrile with potassium persulfate and sulfuric acid as a catalyst, achieving yields of approximately 75-80% . Similar oxidation strategies might be applicable in the synthesis pathway for ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate when starting from an appropriate dihydropyrazole precursor.
Future Research Directions
Research on ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate and related compounds continues to evolve, with several promising directions for future investigation:
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies would be valuable to determine how the specific positioning of functional groups affects biological activity. Comparing the activity profiles of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate with its structural isomers could provide insights into optimal substitution patterns for specific therapeutic applications.
Novel Synthetic Methodologies
Development of more efficient and environmentally friendly synthetic routes for the preparation of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate would enhance its accessibility for research purposes. Green chemistry approaches, such as catalytic methods or flow chemistry techniques, could offer advantages over traditional synthetic methods.
Exploration of Biological Activities
Comprehensive screening of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate against various biological targets would help identify potential therapeutic applications. Given the diverse biological activities reported for pyrazole derivatives, this compound may demonstrate valuable pharmaceutical properties that have yet to be explored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume